molecular formula C21H21F3N2O5 B2382875 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 924371-29-9

2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2382875
CAS No.: 924371-29-9
M. Wt: 438.403
InChI Key: MULIDOHXTKCDCW-UHFFFAOYSA-N
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Description

2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes ethoxy, formyl, phenoxy, acetyl, methylamino, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide include:

    2-ethoxy-4-formylphenoxyacetic acid: A precursor in the synthesis of the target compound.

    N-methyl-2-(trifluoromethyl)phenylacetamide: A structurally related compound with similar functional groups.

    2-(2-ethoxy-4-formylphenoxy)acetyl chloride: An intermediate used in the synthesis of various derivatives.

These compounds share some structural similarities but differ in their functional groups and overall reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O5/c1-3-30-18-10-14(12-27)8-9-17(18)31-13-20(29)26(2)11-19(28)25-16-7-5-4-6-15(16)21(22,23)24/h4-10,12H,3,11,13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULIDOHXTKCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C)CC(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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